molecular formula C7H5ClN2S B128024 2-Amino-4-chlorobenzothiazole CAS No. 19952-47-7

2-Amino-4-chlorobenzothiazole

Cat. No. B128024
CAS RN: 19952-47-7
M. Wt: 184.65 g/mol
InChI Key: OEQQFQXMCPMEIH-UHFFFAOYSA-N
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Description

2-Amino-4-chlorobenzothiazole is a compound that belongs to the class of 2-aminobenzothiazoles, which are recognized for their presence in various natural products and biologically active compounds. These compounds have been studied for their potential therapeutic applications, including anti-inflammatory, immunosuppressive, and antiprion activities .

Synthesis Analysis

Several methods have been developed for the synthesis of 2-aminobenzothiazoles. One approach involves the iodine-catalyzed insertion of isocyanides into the S-S bond of hydrolyzed Herz salts, leading to the formation of 2-aminobenzothiazoles . Another method includes a transition-metal-free and solvent-free C-N coupling protocol, which allows for the synthesis of these compounds from 2-chlorobenzothiazoles and primary amines. This process can be scaled up and is considered green and sustainable . Additionally, a metal-free synthesis starting from aryl isothiocyanates and formamides has been described, which involves aminyl radical addition and cyclization via sulfur-centered radical intermediates . Furthermore, iodine-catalyzed and oxygen-promoted cascade reactions of isothiocyanatobenzenes with amines have been reported as an efficient and sustainable method for synthesizing 2-aminobenzothiazoles .

Molecular Structure Analysis

The molecular structure of 2-aminobenzothiazoles has been characterized using various analytical techniques. For instance, a 4-(o-chlorophenyl)-2-aminothiazole was synthesized and characterized by spectral (UV-visible, IR, NMR, and GC-MS), XRD, and thermal analyses, confirming its triclinic crystal system . Additionally, molecular cocrystals of related compounds, such as 2-amino-5-chlorobenzooxazole, have been studied using single-crystal X-ray techniques to understand the spatial differences in hydrogen-bonding associations .

Chemical Reactions Analysis

2-Aminobenzothiazoles can undergo various chemical reactions. For example, addition reactions of thioglycolic acid to 2-N-aralkylidene derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid have been explored, revealing new details about the chemical properties of these compounds . Synthesis of 2-amino-4-imino-4,5-dihydrothiazoles from N-sulfonyl-α-chloroamidines and thiourea has also been reported, showcasing the versatility of 2-aminobenzothiazoles in chemical transformations10.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-aminobenzothiazoles have been investigated in various studies. For instance, the antibacterial, antifungal, nematicidal, and molluscicidal activities of a 4-(o-chlorophenyl)-2-aminothiazole were evaluated, demonstrating the compound's biological activity at low concentrations . Additionally, the pharmacological properties of derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid, including anti-inflammatory and immunosuppressive activities, have been assessed .

Scientific Research Applications

Industrial Applications and Synthesis Methods

2-Amino-4-chlorobenzothiazole, as a derivative of 1,2,4-triazole, serves as a foundational component in the fine organic synthesis industry. It's utilized in producing a variety of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. The substance's use extends to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, benzazoles and their derivatives, including 2-Amino-4-chlorobenzothiazole, exhibit a diverse range of biological activities. Synthetic chemists focus on these compounds due to their potential as therapeutic agents, as illustrated by the pharmacological activities of compounds like 2-aminobenzimidazole, Astemizole, Albendazole, and Carbendazim. The modification and functionalization of these compounds with various moieties have been a subject of extensive research, highlighting their significance in developing new pharmacophores (Rosales-Hernández et al., 2022).

Biological and Pharmacological Properties of Derivatives

1,2,4-Triazole derivatives, closely related to 2-Amino-4-chlorobenzothiazole, exhibit significant biological and pharmacological properties. These derivatives are used in a wide range of applications, including optical materials, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. Additionally, they serve as corrosion inhibitors and pest control agents in agriculture. The low toxicity of 1,2,4-triazole derivatives further enhances their applicability in various domains (Parchenko, 2019).

Safety And Hazards

2-Amino-4-chlorobenzothiazole is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . More details about the safety and hazards can be found in the relevant papers .

properties

IUPAC Name

4-chloro-1,3-benzothiazol-2-amine
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InChI

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10)
Source PubChem
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InChI Key

OEQQFQXMCPMEIH-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N
Source PubChem
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Molecular Formula

C7H5ClN2S
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID0024470
Record name 4-Chlorobenzothiazol-2-ylamine
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Molecular Weight

184.65 g/mol
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Physical Description

2-amino-4-chlorobenzothiazole is a cream colored crystalline solid. (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Solubility

>27.7 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992)
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Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Product Name

2-Amino-4-chlorobenzothiazole

CAS RN

19952-47-7
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Record name 2-Amino-4-chlorobenzothiazole
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 2-Benzothiazolamine, 4-chloro-
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Record name 4-Chlorobenzothiazol-2-ylamine
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Record name 4-chlorobenzothiazol-2-ylamine
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Melting Point

397 to 401 °F (NTP, 1992)
Record name 2-AMINO-4-CHLOROBENZOTHIAZOLE
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Synthesis routes and methods I

Procedure details

The phenylthiourea (6.00 g, 32.16 mmol) was dissolved in CHCl3 (150 mL) and cooled to 0° C. with an ice bath. To this mixture was added a solution of Br2 (1.6 mL, 32.2 mmol) in CHCl3 (100 mL) dropwise over 30 min. After the addition, the mixture was stirred at 0° C. for 1 h, then allowed to warm to rt. the reaction was refluxed for 3 h to 4 h than allowed to cool to room temperature. The organic solvent was removed and the residue was washed with sulfurous acid. The residue was then neutralized with liquid ammonia. The solid was filtered off, washed with watyer and recrystallized from EtOH.
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6 g
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100 mL
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Synthesis routes and methods II

Procedure details

210 Parts of sulfuryl chloride were added within about 2 hours at a temperature of 35°-40° C. to a stirred mixture of 186.5 parts of 2-chlorophenylthiourea, 500 parts of toluene, 300 parts of chlorobenzene and 11 parts of sodium carbonate. The gas development being terminated, 250 parts of water were added, the solvent mixture was distilled off with steam, and the remaining aqueous phase was combined with 500 parts of 30% hydrochloric acid. Filtration from the undissolved matter was carried out at about 90° C., the filtrate was cooled to about 20° C., and the free amine was precipitated from the 2-amino-4-chlorobenzothiazole dissolved as hydrochloride by adding excess sodium hydroxide solution until a final pH of 8.5-9.0 was adjusted. The product was suction-filtered, washed to neutral with water, and dried. 170 Parts of 2-amino-4-chlorobenzothiazole having a melting point of 199°-200° C. (92.4% of th.) were obtained.
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186.5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-chlorobenzothiazole
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2-Amino-4-chlorobenzothiazole
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Reactant of Route 6
2-Amino-4-chlorobenzothiazole

Citations

For This Compound
57
Citations
S Chen, S Chen, H Zhao, H Wang, P Wen… - International Journal of …, 2020 - Elsevier
… In this study, we study 2-amino-4-chlorobenzothiazole (ACBT) as a corrosion inhibitor for X65 steel in H2SO4 medium. The corrosion inhibition performance of ACBT for X65 steel has …
Number of citations: 2 www.sciencedirect.com
ZH Chohan, CT Supuran - Main Group Metal Chemistry, 2002 - degruyter.com
A condensation reaction of 4-acetamidobenzaldehyde with 2-aminobenzothiazole, 2-amino-4-methylbenzothiazole, 2-amino-4-methoxybenzothiazole, 2-amino-4-chlorobenzothiazole, …
Number of citations: 91 www.degruyter.com
FA Cotton, WH Ilsley - Inorganic Chemistry, 1981 - ACS Publications
… We have now succeeded in obtaining soluble compounds, with ligands derived from 2-amino-4-methylbenzothiazole, Hambt, and 2-amino-4-chlorobenzothiazole, Hacbt. These …
Number of citations: 23 pubs.acs.org
VH Mariswamy, D Puttaveerappa, SK Prasad… - 2020 - nanobioletters.com
… with the synthesis of a new Schiff base ligand, 4-(((4chlorobenzo[d]thiazol-2-yl)imino)methyl)-2-methoxyphenol (HL) derived from the condensation of 2Amino-4-chlorobenzothiazole …
Number of citations: 2 nanobioletters.com
M Pllana-Zeqiri, A Nura–Lama, M Plakolli… - Int. J. Modern Org …, 2012 - researchgate.net
Complexes can be used for different purposes based on their colors, solubility and chemical changes of the behavior of the central metal ions when they form ligands complex. Complex …
Number of citations: 2 www.researchgate.net
A Loizzo, VG Longo - Physiology & Behavior, 1968 - Elsevier
… Occurrence of a PS-like polygraphic picture after intravertebral administration of 2-amino-4 chlorobenzothiazole (SKF 1448 A) in the rabbit. A control tracing is shown in the upper part of …
Number of citations: 19 www.sciencedirect.com
SA Abdel-Ghaffar, NS Khalaf, FA Kora… - Acta pharmaceutica …, 1994 - pascal-francis.inist.fr
Synthesis of some new 2-amino-4-chlorobenzothiazole amino acid and peptide derivatives of potential biological activity … Synthesis of some new 2-amino-4-chlorobenzothiazole …
Number of citations: 2 pascal-francis.inist.fr
LI Skripnik, VY Pochinok - Chemistry of Heterocyclic Compounds, 1968 - Springer
… A mixture with authentic 2-amino-4-chlorobenzothiazole melted at 208" C. Found, 0]0: N 15.19, 15.29. Calculated fo r CTHsC1NzS, %: N 15.17. …
Number of citations: 3 link.springer.com
E Abignente, P De Caprariis… - Journal of …, 1987 - Wiley Online Library
… When the same reaction was performed starting from 2-amino-4-chlorobenzothiazole, a small amount of the open chain derivative 13 alone was obtained: the cyclization of the …
Number of citations: 9 onlinelibrary.wiley.com
M Lácová, NT Nga, J Halgaš - Collection of Czechoslovak …, 1988 - cccc.uochb.cas.cz
… 2-Amino-4-chlorobenzothiazole (Ib) gives the only product (84% yield), ie 4-chloro-2-benzothiazolylformamide (VIIb). The increase of the reaction temperature to 80-90C did not result …
Number of citations: 4 cccc.uochb.cas.cz

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